Positional Isomer Selectivity: 3‑Carboxy vs. 4‑Carboxy Analogs in Carbonic Anhydrase Inhibition
In a published series of benzenesulfonamide-benzoic acid conjugates, a 3‑carboxy-substituted benzoic acid derivative (structurally analogous to CAS 915910‑56‑4) was evaluated alongside its 4‑carboxy counterpart. The 3‑carboxy analog exhibited no measurable inhibition of human carbonic anhydrase isoforms hCA I, II, IV, and IX (Ki > 10,000 nM), while the corresponding 4‑carboxy analog (structurally related to CAS 927637‑93‑2) demonstrated weak but detectable inhibition [1]. This study used acetazolamide (AAZ) as a reference standard, which showed Ki values of 250 nM (hCA I), 12 nM (hCA II), 74 nM (hCA IV), and 25 nM (hCA IX) under the same assay conditions [1]. The lack of activity for the 3‑carboxy analog is attributed to suboptimal orientation of the carboxylic acid moiety within the enzyme active site, as revealed by molecular docking [1].
| Evidence Dimension | Carbonic anhydrase inhibition (Ki) |
|---|---|
| Target Compound Data | Structurally analogous 3‑carboxy sulfonamide-benzoic acid: Ki > 10,000 nM against hCA I, II, IV, IX |
| Comparator Or Baseline | 4‑carboxy analog: weak inhibition (specific Ki values not reported for the direct positional isomer); Acetazolamide: Ki = 250 nM (hCA I), 12 nM (hCA II), 74 nM (hCA IV), 25 nM (hCA IX) |
| Quantified Difference | > 40-fold difference in Ki between 3‑carboxy and reference inhibitor for hCA II; no quantifiable activity for 3‑carboxy analog |
| Conditions | In vitro fluorometric assay using recombinant human carbonic anhydrase isoforms hCA I, II, IV, and IX; acetazolamide as internal standard |
Why This Matters
This data provides a class-level alert: the 3‑carboxy substitution pattern, which is present in CAS 915910‑56‑4, may abrogate carbonic anhydrase inhibitory activity—a property often assumed for sulfonamide-benzoic acids—making it a critical negative-control candidate for selectivity profiling in CA-focused drug discovery [1].
- [1] Eldeeb, A.H., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. View Source
